cis-1-Bromo-2-Methoxycyclohexane
Description
cis-1-Bromo-2-Methoxycyclohexane is a bicyclic organic compound with the molecular formula C₇H₁₃BrO and an approximate molecular weight of 193.03 g/mol . It features a bromine atom and a methoxy group (-OCH₃) in a cis configuration on the cyclohexane ring. The stereochemical arrangement of these substituents significantly influences its reactivity and physical properties. The compound is identified by multiple CAS numbers, including 24618-31-3 for the cis isomer and 5927-93-5 for the trans isomer . Its synthesis and applications often revolve to its role in elimination and substitution reactions, where the bromine atom acts as a leaving group, and the methoxy group modulates electronic and steric effects.
Properties
Molecular Formula |
C7H13BrO |
|---|---|
Molecular Weight |
193.08 g/mol |
IUPAC Name |
(1R,2S)-1-bromo-2-methoxycyclohexane |
InChI |
InChI=1S/C7H13BrO/c1-9-7-5-3-2-4-6(7)8/h6-7H,2-5H2,1H3/t6-,7+/m1/s1 |
InChI Key |
DGMAOHYUXAZIFR-RQJHMYQMSA-N |
Isomeric SMILES |
CO[C@H]1CCCC[C@H]1Br |
Canonical SMILES |
COC1CCCCC1Br |
Origin of Product |
United States |
Preparation Methods
Methoxy-Bromination of Cyclohexene
One common approach involves the methoxy-bromination of cyclohexene. This reaction typically uses diacetoxyiodobenzene (DIB) and phenyltrimethylammonium tribromide (PTAB) in methanol as the solvent. The reaction proceeds through a regioselective and stereoselective pathway, leading to the formation of vicinal methoxy-bromides.
- Reagents: Cyclohexene, DIB, PTAB, Methanol
- Conditions: Room temperature, stirred mixture
- Yield: The reaction can yield trans-1-Bromo-2-methoxycyclohexane in high yield, but achieving the cis isomer may require additional steps or modifications to the reaction conditions.
Bromination of 2-Methoxycyclohexanol
Another method involves the bromination of 2-methoxycyclohexanol using hydrobromic acid (HBr) as the brominating agent. This reaction typically requires refluxing the reactants in a suitable solvent like methanol to achieve the desired product.
- Reagents: 2-Methoxycyclohexanol, HBr
- Conditions: Reflux in methanol
- Yield: The yield and purity of the product can vary based on the reaction conditions and the presence of any catalysts.
Achieving the cis Configuration
Achieving the cis configuration specifically requires careful control over the reaction conditions and the choice of reagents. The cis isomer can be obtained through stereoselective reactions or by modifying existing trans isomers through inversion reactions.
Stereoselective Synthesis
Stereoselective synthesis involves designing the reaction conditions to favor the formation of the cis isomer over the trans isomer. This can be achieved by using chiral catalysts or reagents that influence the stereochemistry of the reaction.
Inversion Reactions
In some cases, the cis isomer can be obtained by inverting the stereochemistry of the trans isomer. This can involve nucleophilic substitution reactions where the bromine atom is replaced by a nucleophile, followed by a second substitution that inverts the configuration.
Challenges and Considerations
The synthesis of This compound poses several challenges, including controlling the stereochemistry and minimizing side reactions. The choice of solvent, temperature, and reaction time can significantly impact the yield and purity of the desired product.
Data Table: Comparison of Synthetic Routes
| Synthetic Route | Reagents | Conditions | Yield | Stereochemistry |
|---|---|---|---|---|
| Methoxy-Bromination | Cyclohexene, DIB, PTAB, MeOH | Room temperature | High (trans) | Regioselective and stereoselective |
| Bromination of Alcohol | 2-Methoxycyclohexanol, HBr | Reflux in MeOH | Variable | Dependent on conditions |
Chemical Reactions Analysis
Types of Reactions
Rel-(1R,2S)-1-bromo-2-methoxycyclohexane undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles such as hydroxide, cyanide, or amines under appropriate conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium hydroxide in aqueous ethanol at reflux temperature.
Oxidation: Chromium trioxide in acetic acid at room temperature.
Reduction: Lithium aluminum hydride in dry ether at low temperatures.
Major Products Formed
Nucleophilic Substitution: 2-methoxycyclohexanol, 2-methoxycyclohexanenitrile.
Oxidation: 2-methoxycyclohexanone.
Reduction: 2-methoxycyclohexane.
Scientific Research Applications
Rel-(1R,2S)-1-bromo-2-methoxycyclohexane is utilized in various scientific research applications:
Chemistry: As an intermediate in the synthesis of complex organic molecules and chiral auxiliaries.
Biology: In the study of enzyme-catalyzed reactions and stereoselective processes.
Medicine: Potential use in the development of pharmaceuticals targeting specific biological pathways.
Industry: Used in the production of agrochemicals and fine chemicals.
Mechanism of Action
The mechanism of action of Rel-(1R,2S)-1-bromo-2-methoxycyclohexane involves its interaction with nucleophiles and electrophiles in various chemical reactions. The bromine atom acts as a leaving group in nucleophilic substitution reactions, while the methoxy group can participate in hydrogen bonding and other interactions . The compound’s stereochemistry plays a crucial role in determining its reactivity and selectivity in these reactions.
Comparison with Similar Compounds
Comparison with Similar Compounds
This section compares cis-1-Bromo-2-Methoxycyclohexane with structurally analogous compounds, focusing on substituent effects, molecular properties, and reactivity. Key analogs include halo-substituted cyclohexanes (Cl, F) and stereoisomers (trans configuration).
Table 1: Molecular and Substituent Properties of Selected Compounds
Substituent Effects on Reactivity
Methoxy Group (-OCH₃) :
The methoxy group in This compound donates electron density via resonance, stabilizing adjacent carbocations in SN1 reactions. However, in E2 elimination, its bulky nature increases steric hindrance, slowing reaction rates compared to smaller substituents like -Cl or -F .Chloro Group (-Cl) :
In cis-1-Bromo-2-Chlorocyclohexane , the electron-withdrawing chloro group polarizes the C-Br bond, enhancing bromide’s leaving ability. This increases SN2 reactivity but may reduce steric strain compared to -OCH₃ .Fluoro Group (-F) :
The fluoro substituent in cis-1-Bromo-2-Fluoro-Cyclohexane exerts strong electronegativity, destabilizing transition states in substitution reactions. Its small size allows faster elimination (e.g., with sodamide) compared to bulkier analogs .
Stereochemical Comparisons
- Cis vs. Trans Isomers :
The cis configuration of This compound places substituents on the same face of the cyclohexane ring, creating steric interactions that hinder base approach in E2 reactions. In contrast, the trans isomer (e.g., trans-1-Bromo-2-Methoxycyclohexane ) allows anti-periplanar alignment of H and Br, favoring elimination .
Reaction Pathways
E2 Elimination :
Studies on cis-1-bromo-2-methylcyclohexane (a methyl-substituted analog) demonstrate that bulky cis substituents reduce reaction rates due to unfavorable steric interactions. Similarly, This compound exhibits slower elimination compared to chloro or fluoro analogs .Substitution Reactions :
The methoxy group’s electron donation may stabilize carbocations in SN1 pathways, but its steric bulk disfavors SN2 mechanisms. In contrast, cis-1-Bromo-2-Chlorocyclohexane shows higher SN2 reactivity due to reduced steric hindrance and enhanced leaving group ability .
Q & A
Q. How can cis-1-Bromo-2-Methoxycyclohexane be synthesized with high stereochemical purity?
- Methodological Answer : The synthesis typically involves nucleophilic substitution or ring-opening reactions. For example, starting from cis-1,2-epoxymethoxycyclohexane, treatment with HBr under controlled conditions can yield the brominated product. Stereochemical control is achieved by maintaining reaction conditions (e.g., low temperature, aprotic solvents) that favor retention of the cis configuration. Conformational analysis using chair models helps predict substituent orientation to avoid steric hindrance during synthesis .
Q. What spectroscopic techniques confirm the structure and stereochemistry of this compound?
- Methodological Answer :
- NMR Spectroscopy :
- ¹H NMR : Coupling constants (e.g., ) between axial/equatorial protons near bromine and methoxy groups indicate cis stereochemistry. For example, axial-axial coupling (~3–4 Hz) vs. axial-equatorial (~10–12 Hz) can differentiate isomers .
- NOE (Nuclear Overhauser Effect) : Irradiating the methoxy group’s protons may show spatial proximity to axial bromine protons, confirming cis geometry.
- Mass Spectrometry : Molecular ion peaks at m/z 214 (C₇H₁₁BrO⁺) and fragmentation patterns align with bromine loss (e.g., [M-Br]⁺) .
Q. How does the steric environment influence the compound’s reactivity in substitution reactions?
- Methodological Answer : The equatorial positioning of the bulky bromine and methoxy groups minimizes 1,3-diaxial strain in the chair conformation. This steric arrangement favors Sₙ2 mechanisms when a nucleophile attacks the bromine from the opposite side. Computational modeling (e.g., DFT calculations) can visualize transition-state geometry and predict reaction pathways .
Advanced Research Questions
Q. How do electronic effects of the methoxy group influence E2 elimination pathways?
- Methodological Answer : The electron-donating methoxy group stabilizes adjacent carbocations, potentially shifting the mechanism from concerted E2 to E1 in polar solvents. For E2, anti-periplanar alignment between the β-hydrogen and bromine is critical. Stereoelectronic analysis (via Newman projections) shows that this compound favors syn-elimination only if the methoxy group adopts an axial position, which is sterically disfavored. Experimental validation involves deuterium labeling and kinetic isotope effects .
Q. How can contradictory data in reaction yields under varying solvent conditions be resolved?
- Methodological Answer : Systematic solvent screening (e.g., using Hansen solubility parameters) combined with multivariate analysis identifies solvent effects on reaction kinetics. For example:
Q. What strategies optimize enantiomeric resolution in chiral derivatives of this compound?
- Methodological Answer :
- Chiral Chromatography : Use polysaccharide-based columns (e.g., Chiralpak IA) with hexane/IPA mobile phases.
- Derivatization : Convert the bromine to a chiral auxiliary (e.g., using Evans’ oxazolidinones) and analyze diastereomer ratios via HPLC.
- Crystallization : Screen for co-crystals with chiral resolving agents (e.g., tartaric acid derivatives) and monitor enantiomeric excess (ee) via polarimetry .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
